Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate
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Overview
Description
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea under acidic conditions to form 2-(4-fluorophenyl)thiazole.
Alkylation: The 2-(4-fluorophenyl)thiazole is then alkylated using methyl iodide to introduce the methyl group at the 4-position of the thiazole ring.
Formation of the Carbamate: The alkylated thiazole is then reacted with phenyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is investigated for its use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Phenyl (2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate: Similar structure with a chlorine atom instead of a fluorine atom.
Phenyl (2-(2-(4-bromophenyl)-4-methylthiazol-5-yl)ethyl)carbamate: Similar structure with a bromine atom instead of a fluorine atom.
Phenyl (2-(2-(4-methylphenyl)-4-methylthiazol-5-yl)ethyl)carbamate: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
Phenyl (2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
phenyl N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13-17(25-18(22-13)14-7-9-15(20)10-8-14)11-12-21-19(23)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNQWINDNAGZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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